molecular formula C10H13BrN2O B114847 1-(5-Bromopyridin-2-yl)piperidin-4-ol CAS No. 149806-52-0

1-(5-Bromopyridin-2-yl)piperidin-4-ol

Cat. No. B114847
M. Wt: 257.13 g/mol
InChI Key: LSGWHPYPLCIXCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08481533B2

Procedure details

A mixture of 2,5-dibromopyridine (100 mg, 0.42 mmol), 4-hydroxypiperidine (49 mg, 0.46 mmol) and K2CO3 (64 mg, 0.46 mmol) in ethanol (4 mL) was heated to 110° C. for 52 h. The crude reaction mixture was concentrated under reduced pressure to dryness and the residue was treated with water. Crude product was collected by vacuum filtration and purified by flash chromatography using EtOAc/hexanes (1:4 to 2:3) to give the title compound as a white solid (533 mg, 41%). 1H NMR (400 MHz, CDCl3) δ 8.18 (d, J=2.2 Hz, 1H), 7.53 (dd, J=9.0, 2.3 Hz, 1H), 6.59 (d, J=9.0 Hz, 1H), 4.04-3.94 (m, 3H), 3.18 (t, J=11 Hz, 2H), 2.00-1.95 (m, 2H), 1.63-1.54 (m, 2H); MS ESI 256.9 [M+H]+, calcd for [C10H13BrN2O+H]+ 257.02.
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
49 mg
Type
reactant
Reaction Step One
Name
Quantity
64 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Yield
41%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][C:5]([Br:8])=[CH:4][N:3]=1.[OH:9][CH:10]1[CH2:15][CH2:14][NH:13][CH2:12][CH2:11]1.C([O-])([O-])=O.[K+].[K+]>C(O)C>[Br:8][C:5]1[CH:6]=[CH:7][C:2]([N:13]2[CH2:14][CH2:15][CH:10]([OH:9])[CH2:11][CH2:12]2)=[N:3][CH:4]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
100 mg
Type
reactant
Smiles
BrC1=NC=C(C=C1)Br
Name
Quantity
49 mg
Type
reactant
Smiles
OC1CCNCC1
Name
Quantity
64 mg
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
4 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crude reaction mixture
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated under reduced pressure to dryness
ADDITION
Type
ADDITION
Details
the residue was treated with water
FILTRATION
Type
FILTRATION
Details
Crude product was collected by vacuum filtration
CUSTOM
Type
CUSTOM
Details
purified by flash chromatography

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=CC(=NC1)N1CCC(CC1)O
Measurements
Type Value Analysis
AMOUNT: MASS 533 mg
YIELD: PERCENTYIELD 41%
YIELD: CALCULATEDPERCENTYIELD 493.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.